molecular formula C14H19BrN2O2 B1464208 tert-Butyl 3-(6-bromo-2-pyridinyl)-1-pyrrolidinecarboxylate CAS No. 1236862-14-8

tert-Butyl 3-(6-bromo-2-pyridinyl)-1-pyrrolidinecarboxylate

Cat. No. B1464208
M. Wt: 327.22 g/mol
InChI Key: NLAGYCFAERHVRZ-UHFFFAOYSA-N
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Description

“tert-Butyl 3-(6-bromo-2-pyridinyl)-1-pyrrolidinecarboxylate” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and a pyridine ring, which is a six-membered ring with one nitrogen atom. The pyridine ring is substituted at the 6-position with a bromine atom. The pyrrolidine ring is substituted at the 3-position with a carboxylate group, which is in turn esterified with a tert-butyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine and pyridine rings, the bromine atom attached to the pyridine ring, and the tert-butyl ester group attached to the pyrrolidine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the bromine atom might increase the compound’s molecular weight and could affect its boiling and melting points . The presence of the ester group could affect its solubility in various solvents .

Scientific Research Applications

Synthesis and Characterization

Research has been conducted on the synthesis and characterization of compounds structurally related to tert-Butyl 3-(6-bromo-2-pyridinyl)-1-pyrrolidinecarboxylate, demonstrating the chemical versatility and potential utility of such compounds in pharmaceuticals and materials science. For example, Çolak et al. (2021) detailed the synthesis, thermal, X-ray, and DFT analyses of Schiff base compounds derived from similar starting materials, highlighting the importance of structural analysis in understanding compound properties (Çolak, Karayel, Buldurun, & Turan, 2021).

Catalytic Applications

Compounds with pyridinyl and pyrrolidine structures have been explored for their catalytic applications. Wustrow and Wise (1991) described the palladium-catalyzed coupling reactions of a similar compound, demonstrating its utility in synthesizing diverse tert-butyl-4-aryl-1,2,3,6-tetrahydropyridine-1-carboxylates, which could be foundational in developing new catalytic methods and materials (Wustrow & Wise, 1991).

Material Science Applications

In the realm of materials science, Xu et al. (2013) explored the application of a pyridinyl-functionalized ionic liquid, which shares some functional group similarities with tert-Butyl 3-(6-bromo-2-pyridinyl)-1-pyrrolidinecarboxylate, in enhancing the performance of dye-sensitized solar cells. This research underscores the potential of pyridinyl derivatives in improving renewable energy technologies (Xu, Chen, Wang, Qiu, Zhang, & Yan, 2013).

Future Directions

The future directions for research on this compound would depend on its potential applications. These could include its use in organic synthesis, as a building block for more complex molecules, or its potential biological activity .

properties

IUPAC Name

tert-butyl 3-(6-bromopyridin-2-yl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN2O2/c1-14(2,3)19-13(18)17-8-7-10(9-17)11-5-4-6-12(15)16-11/h4-6,10H,7-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLAGYCFAERHVRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=NC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(6-bromopyridin-2-yl)pyrrolidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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